Ethyl 5-chlorothiophene-3-carboxylate

Overview

Description

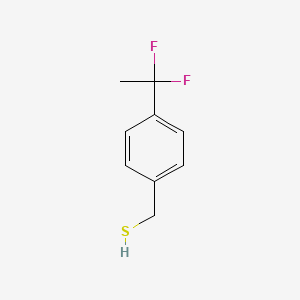

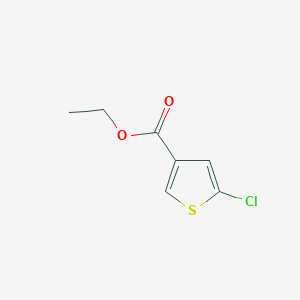

Ethyl 5-chlorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7ClO2S . It’s used in pharmaceutical testing due to its high-quality reference standards .

Synthesis Analysis

Thiophene derivatives, including Ethyl 5-chlorothiophene-3-carboxylate, are often synthesized using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications

- Ethyl 5-chlorothiophene-3-carboxylate and its derivatives have been investigated for their antimicrobial potential. Notably, compound S1 demonstrated potent antibacterial activity against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Salmonella typhi with a minimum inhibitory concentration (MIC) value of 0.81 µM/ml. Additionally, compound S4 exhibited excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC = 0.91 µM/ml) .

- Ethyl 5-chlorothiophene-3-carboxylate derivatives, particularly compounds S4 and S6, displayed remarkable antioxidant activity. Their half-maximal inhibitory concentration (IC₅₀) values were 48.45 and 45.33, respectively, compared to ascorbic acid as the standard antioxidant .

- Compound S7 exhibited significant anticorrosion efficiency (97.90%) with a low corrosion rate. This property makes it promising for applications in materials science and protective coatings .

- Compound S8 demonstrated effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10⁻⁴ M, comparable to the standard drug adriamycin .

- Thiophene derivatives, including ethyl 5-chlorothiophene-3-carboxylate, play a crucial role in designing novel drugs. Their varied biological and clinical applications make them attractive targets for drug discovery .

Antimicrobial Activity

Antioxidant Properties

Anticorrosion Efficiency

Anticancer Potential

Medicinal Chemistry

Pharmaceutical Testing

Safety and Hazards

Future Directions

Ethyl 5-chlorothiophene-3-carboxylate is available for purchase from various chemical suppliers , indicating its ongoing use in research and development. Its future directions could include further exploration of its potential applications in pharmaceutical testing and the synthesis of new compounds.

Mechanism of Action

Target of Action

Ethyl 5-chlorothiophene-3-carboxylate is a derivative of thiophene, a heterocyclic compound that has been the subject of extensive research due to its diverse biological and clinical applications . .

Mode of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of Ethyl 5-chlorothiophene-3-carboxylate with its targets, leading to these effects, remain to be elucidated.

Biochemical Pathways

For instance, some thiophene derivatives have shown antimicrobial activity against selected microbial species

Result of Action

Thiophene derivatives, including Ethyl 5-chlorothiophene-3-carboxylate, have been associated with a variety of biological activities. For instance, some thiophene derivatives have demonstrated antimicrobial, antioxidant, anticorrosion, and anticancer activities . .

properties

IUPAC Name |

ethyl 5-chlorothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTKEMKTBAXWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chlorothiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)

![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)

![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B3112380.png)

![6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide](/img/structure/B3112383.png)